N4-benzyl-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N4-benzyl-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-benzyl-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzyl group: This step involves the alkylation of the nitrogen atom at position 4 with benzyl halides in the presence of a base.
Introduction of the 2-methoxyethyl group: This can be done through nucleophilic substitution reactions using 2-methoxyethyl halides.
Introduction of the phenyl group: This step involves the coupling of the phenyl group to the core structure using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N4-benzyl-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the core structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Halides, nucleophiles, and electrophiles under various conditions, including the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N4-benzyl-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets, such as kinases and receptors.
Drug Development: The compound serves as a lead structure for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: It is used in the synthesis of other complex molecules and as a building block in the development of new materials.
Mechanism of Action
The mechanism of action of N4-benzyl-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby reducing cell proliferation and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N4-cyclohexyl-N6-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- N4-(4-((thiazol-2-yl)methoxy)-3-chlorophenyl)-N6-(®-4,5-dihydro-4-methyloxazol-2-yl)quinazoline-4,6-diamine
Uniqueness
N4-benzyl-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the benzyl, 2-methoxyethyl, and phenyl groups contributes to its high affinity for certain molecular targets and its ability to modulate specific biological pathways.
Properties
IUPAC Name |
4-N-benzyl-6-N-(2-methoxyethyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c1-28-13-12-22-21-25-19(23-14-16-8-4-2-5-9-16)18-15-24-27(20(18)26-21)17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3,(H2,22,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHUNYBITGNAQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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